1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(3-phenylpropyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c20-18-8-10-19(11-9-18)25(23,24)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11H,4,7,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWMTUVATNGNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. The process often includes the reaction of 4-fluorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This is followed by the alkylation of the resulting intermediate with 3-phenylpropyl bromide under reflux conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[(4-Fluorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine is primarily studied for its potential therapeutic properties, including:
- Neurotransmitter Modulation : The compound may act as a modulator of neurotransmitter systems, influencing pathways related to mood and cognition.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanism of action against various cancer cell lines.
- Anti-inflammatory Effects : Research is ongoing to explore its role in modulating inflammatory pathways, which could have implications for treating chronic inflammatory diseases.
Biological Studies
The compound has been evaluated for its interactions with various enzymes and receptors, which are critical for understanding its pharmacological profile. Key findings include:
- Binding Affinities : Interaction studies have demonstrated significant binding affinities to specific receptors, indicating potential as a lead compound in drug development.
- Mechanism of Action : The exact molecular mechanisms remain under investigation; however, it is hypothesized that it may inhibit or modulate specific biological targets, leading to downstream effects on cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Discussion of Structural-Activity Relationships (SAR)
- Sulfonyl vs. Methoxy Groups : Replacement of GBR 12909’s methoxyethyl group with a sulfonyl moiety likely shifts selectivity from DAT to serotonin transporters (SERT), as sulfonyl groups are associated with SERT binding in other analogs (e.g., ) .
- Fluorine vs. Chlorine : Fluorine’s electron-withdrawing nature enhances hydrogen bonding with transporter residues, while chlorine’s bulk may hinder binding (see Table 1) .
- 3-Phenylpropyl Chain : This chain’s length and flexibility improve van der Waals interactions with hydrophobic pockets in transporters, a feature absent in shorter-chain analogs like 1-(4-fluorophenyl)piperazine .
Biological Activity
Overview
1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Characterized by its unique structure, which includes a piperazine ring and a sulfonamide linkage, this compound is being investigated for its interactions with various biological targets, including neurotransmitter systems and enzymes.
Chemical Structure and Properties
- Molecular Formula : C19H23FN2O2S
- Molecular Weight : Approximately 362.46 g/mol
- Functional Groups :
- Sulfonyl group
- Fluorophenyl moiety
- Phenylpropyl side chain
The structural characteristics of this compound suggest that it may exhibit specific pharmacological properties, influencing its interaction with biological systems.
Neurotransmitter Modulation
1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine has been studied for its potential role as a modulator of neurotransmitter systems. Research indicates that compounds with similar structures can interact with serotonin receptors, particularly the 5-HT(1A) receptor, which is crucial in regulating mood and anxiety .
Enzyme Inhibition
This compound also shows promise as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a common strategy in the treatment of Alzheimer's disease:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine | TBD | AChE |
| Other Piperazine Derivatives | Varies | AChE/BChE |
The specific inhibition capacity of this compound compared to other derivatives remains to be fully characterized but indicates potential therapeutic applications in neurodegenerative diseases .
The mechanism of action for 1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine involves binding to specific receptors and enzymes, leading to altered activity within neurotransmitter pathways. This interaction can trigger downstream signaling cascades that affect various physiological processes.
Case Studies and Research Findings
Several studies have explored the biological activity of related piperazine derivatives. For example:
- Study on Cholinesterase Inhibition :
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other piperazine derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine | C19H23N3O4S | Contains a nitro group; potential for different biological activity |
| 1-(4-chlorophenyl)sulfonyl)-4-(1-methyl-3-phenylpropyl)piperazine | C20H25ClN2O2S | Chlorine substitution may alter receptor interactions |
| 1-(4-fluorophenyl)-4-[2-(2-pyridinyl)ethyl]piperazine | C19H22FN3O2 | Different side chain; may affect pharmacokinetics |
The distinct combination of functional groups in 1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine may enhance its selectivity for certain biological targets while reducing off-target effects, making it a valuable candidate for further research.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between a piperazine derivative and a sulfonyl chloride. For example, 4-(3-phenylpropyl)piperazine is reacted with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., using N,N-diisopropylethylamine in dichloromethane) to facilitate sulfonylation. Purification via crystallization or flash chromatography ensures high yield (>50%) and purity . Key Considerations :
- Control moisture and oxygen to prevent side reactions.
- Monitor reaction progress using thin-layer chromatography (TLC).
Q. How is the structural integrity and purity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify substituent positions and mass spectrometry (MS) to confirm molecular weight. For example:
- ¹H NMR : Peaks at δ 7.32 (aromatic protons) and δ 3.82 (piperazine CH₂) align with expected splitting patterns .
- High-Resolution MS : Exact mass matching the molecular formula (e.g., m/z 352.1057 for C₁₇H₁₈F₂N₂O₂S) confirms purity .
Additional techniques like X-ray crystallography resolve steric interactions in the sulfonyl-piperazine core .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) quantify IC₅₀ values .
- Enzyme Inhibition Assays : Measure activity against targets like phosphodiesterases using fluorogenic substrates .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK-293) to assess baseline toxicity .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptor active sites (e.g., serotonin 5-HT₂A). Optimize force fields for sulfonyl and fluorophenyl groups .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., π-π stacking with Phe residues) .
Validation : Compare computational predictions with experimental IC₅₀ values from radioligand assays .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate receptor binding data using both radioligand displacement and functional assays (e.g., cAMP inhibition) .
- Environmental Controls : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability due to moisture-sensitive intermediates .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to harmonize disparate datasets .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer :
- Modular Synthesis : Systematically vary substituents (e.g., replace 4-fluorophenyl with 3-trifluoromethylphenyl) and assess impacts on logP and IC₅₀ .
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group for receptor anchoring) using 3D-QSAR models .
Example SAR Table :
| Derivative | R Group | logP | 5-HT₂A IC₅₀ (nM) |
|---|---|---|---|
| Parent | 4-Fluorophenyl | 3.2 | 120 |
| Analog 1 | 3-CF₃-Phenyl | 3.8 | 85 |
| Analog 2 | 4-NO₂-Phenyl | 2.9 | 220 |
| Data adapted from |
Q. What analytical challenges arise in characterizing metastable intermediates during synthesis?
- Methodological Answer :
- Low-Temperature NMR : Capture transient intermediates (e.g., sulfonamide anions) at -40°C .
- High-Resolution MS/MS : Fragment ions confirm intermediate structures (e.g., m/z 253.1 for protonated intermediates) .
- In Situ IR Spectroscopy : Monitor reaction progress by tracking carbonyl or sulfonyl stretching frequencies .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
